Bananin
Description
Historical Context of Discovery and Initial Characterization
The study of adamantane (B196018) derivatives in medicinal chemistry gained traction in the early 1960s, following the discovery of the antiviral activity of amantadine (B194251). researchgate.netnih.gov This paved the way for the investigation of other adamantane-based compounds. researchgate.netnih.gov
Bananins were identified as a class of adamantane-derived compounds in the context of searching for novel antiviral agents. nih.govnih.govfrontiersin.orgresearchgate.net Specifically, they were described as pyridoxal-conjugated trioxa-adamantanes. frontiersin.org The synthesis of Bananin involves the creation of a highly symmetric trioxa-adamantane-triol (TAT) cage system. nih.gov
A key feature of this compound is its association with pyridoxal (B1214274) derivatives, linking it to Vitamin B6 chemistry. nih.govnih.govfrontiersin.orgresearchgate.netmdpi.com Pyridoxal is one of the six chemically related compounds, or vitamers, that constitute Vitamin B6. wikipedia.orgbritannica.com The synthesis of this compound involves the reaction of phloroglucinol (B13840) with aromatic aldehydes, including pyridoxal. nih.govnih.gov This conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal) led to the creation of the this compound class of adamantanes. nih.gov The synthesis of the prototypical this compound (BN) is reported to involve the reaction of pyridoxylidenephloroglucinol, which is synthesized from pyridoxal and phloroglucinol. nih.gov
The trivial name "this compound" was coined based on the experimental observation that these substances emerged from synthesis as yellow powders. researchgate.netresearchgate.net These powders progressively darkened over brown to black color tones during drying and successive storage. researchgate.netresearchgate.net This color change, reminiscent of a ripening banana, led to the adoption of the trivial name "this compound" in scientific literature to refer to this class of compounds, specifically the trioxa-adamantane-triols (TATs). eurekaselect.comnih.govresearchgate.netresearchgate.net
Association with Pyridoxal Derivatives and Vitamin B Chemistry
Chemical Classification and Nomenclature
This compound and its related compounds are precisely defined by their chemical structure and are classified within specific chemical nomenclature systems.
Bananins are defined as trioxa-adamantane-triols (TATs). nih.goveurekaselect.comnih.govresearchgate.netfrontiersin.orgresearchgate.net This classification highlights the presence of a core adamantane structure modified by the inclusion of three oxygen atoms and three hydroxyl groups. The synthesis of this compound is driven by the formation of this characteristic trioxa-adamantane-triol cage system. nih.gov
Adamantane is a rigid, stress-free organic compound with a cage-like structure. wikipedia.org Adamantane derivatives have been explored for various applications, including medicinal chemistry. researchgate.netnih.gov While many synthetic adamantane derivatives exist, such as amantadine, which is used clinically, Bananins are distinguished by their incorporation of oxygen atoms within the adamantane cage (making them hetero-adamantanes) and their covalent linkage to a pyridoxal derivative. nih.govnih.gov This unique combination of a trioxa-adamantane moiety and a pyridoxal derivative provides Bananins with a distinct structural signature within the broader chemical space of adamantane derivatives. nih.govthebiogrid.org The presence of the trioxa-adamantane core and the triol functionalities are key distinguishing features.
Definition as Trioxa-Adamantane-Triols (TATs)
Significance in Contemporary Chemical Biology Research
The significance of this compound in contemporary chemical biology research stems from its demonstrated antiviral properties in pre-clinical settings and its role as a foundational structure for the design of novel antiviral compounds. nih.govnih.govnih.govresearchgate.netresearchgate.netc19early.org Its mechanism of action provides valuable insights into potential targets for antiviral therapies.
Overview of Antiviral Potential in Pre-Clinical Studies
Pre-clinical studies have highlighted the antiviral potential of this compound, notably against the SARS coronavirus (SARS-CoV) and dengue virus type 2 (DENV-2). nih.govnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net A key finding in this research is the inhibitory effect of this compound on the SARS-CoV helicase, an enzyme crucial for viral replication. nih.govnih.govresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.net this compound and several of its derivatives, including iodothis compound (B12414095), vanillinthis compound (B12422419), and euthis compound (B12423074), have been shown to effectively inhibit both the ATPase and helicase activities of SARS-CoV nsp13. nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net
Studies using cell culture systems have demonstrated that this compound can inhibit SARS-CoV replication at concentrations significantly below those that cause toxicity to the host cells. nih.govnih.govnih.govnih.govnih.govresearchgate.net For instance, this compound exhibited an effective concentration (EC₅₀) of less than 10 µM against SARS-CoV in cell culture, while its cytotoxic concentration (CC₅₀) was considerably higher, at 390 µM. nih.govnih.govnih.gov Inhibition kinetics suggest that this compound interferes with intracellular processes involved in viral replication rather than the initial viral entry step. nih.govnih.gov
The table below summarizes some key pre-clinical findings regarding the antiviral activity of this compound and selected derivatives against SARS-CoV helicase:
| Compound | Target Enzyme Activity | IC₅₀ (µM) Range | Viral Replication Inhibition (Cell Culture) | EC₅₀ (µM) | CC₅₀ (µM) | Citation |
| This compound | SARS-CoV nsp13 ATPase | 0.5–3 | Yes | < 10 | 390 | nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net |
| This compound | SARS-CoV nsp13 Helicase | Similar to ATPase | Yes | < 10 | 390 | nih.govnih.govnih.govnih.govresearchgate.netresearchgate.net |
| Iodothis compound | SARS-CoV nsp13 ATPase | 0.5–3 | Not specified in source | - | - | nih.govnih.govresearchgate.net |
| Vanillinthis compound | SARS-CoV nsp13 ATPase | 0.5–3 | Not specified in source | - | - | nih.govnih.govresearchgate.net |
| Euthis compound | SARS-CoV nsp13 ATPase | 0.5–3 | Not specified in source | - | - | nih.govnih.govresearchgate.net |
Note: IC₅₀ values represent the half-maximal inhibitory concentration, EC₅₀ represents the half-maximal effective concentration, and CC₅₀ represents the half-maximal cytotoxic concentration. Specific IC₅₀ values within the range may vary slightly between studies or assays.
Role as a Prototype for Novel Antiviral Compound Development
This compound serves as a prototype compound within the class of adamantane-derived trioxa-adamantane-triols, providing a structural foundation for the development of novel antiviral agents. nih.govresearchgate.net The investigation of various this compound derivatives has allowed researchers to explore structure-activity relationships, identifying key structural features important for potent antiviral activity. nih.govnih.govresearchgate.net For instance, studies have indicated the importance of reducing steric hindrance around the pyridoxal ring for effective inhibition of the SARS-CoV helicase. nih.gov
The synthesis and testing of derivatives like iodothis compound, vanillinthis compound, ansathis compound, euthis compound, and adeninothis compound (B12417451) demonstrate the chemical tractability of the this compound scaffold. nih.govnih.govresearchgate.net This allows for the systematic modification of the structure to potentially improve efficacy, alter target specificity, or enhance pharmacokinetic properties. The research on bananins exemplifies how studying the biological activity of a prototype molecule can guide the rational design and synthesis of a library of related compounds with enhanced therapeutic potential against viral infections. The unique cage structure of the TATs has been confirmed using various spectroscopic techniques, supporting their distinct chemical identity as a basis for novel drug design. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17NO8 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C14H17NO8/c1-7-10(17)9(8(3-16)2-15-7)14-21-11(18)4-12(19,22-14)6-13(20,5-11)23-14/h2,16-20H,3-6H2,1H3 |
InChI Key |
NKGNREWERBOCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)CO |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Bananin
Synthetic Pathways for the Core Bananin Structure
The core structure of this compound is constructed through a condensation reaction involving phloroglucinol (B13840) and an aromatic aldehyde, driven by the formation of a stable cage system.
Reaction of Phloroglucinol with Aromatic Aldehydes
The synthesis of bananins is achieved through the reaction of phloroglucinol with aromatic aldehydes in an aqueous solution. mdpi.com During this reaction, phloroglucinol is believed to react in its triketo tautomeric form. mdpi.com This reaction forms the foundational structure of the this compound compounds.
Catalysis Modalities: Acidic vs. Alkaline Conditions in Pyridoxal (B1214274) Reactions
The synthesis of bananins can be catalyzed by either hydrochloric acid (acidic conditions) or sodium hydroxide (B78521) (alkaline conditions). mdpi.com Acidic catalysis is generally favored because pyridoxal, a component linked to the this compound structure, is known to degrade under highly basic conditions. mdpi.com However, alkaline catalysis has been successfully employed for reactions involving specific aromatic aldehydes, such as vanillin (B372448), in the synthesis of vanillinthis compound (B12422419). mdpi.com
Driving Force: Formation of the Trioxa-Adamantane-Triol (TAT) Cage System
A significant driving force behind the synthesis of this compound is the formation of the highly symmetric trioxa-adamantane-triol (TAT) cage system. mdpi.com Bananins are characterized as members of the trioxa-adamantane-triol (TAT) class of compounds. The distinctive cage structure of these compounds has been confirmed through various spectroscopic techniques, including NMR spectroscopy, IR spectroscopy, and UV/VIS spectrophotometry.
Synthesis of this compound Derivatives and Analogues
The this compound group of compounds represents a novel class of adamantane (B196018) derivatives that can be readily modified by reacting phloroglucinol with different aromatic aldehydes. mdpi.com This approach allows for the diversification of the this compound structure, leading to the synthesis of various derivatives and analogues. Several this compound derivatives have been successfully synthesized, including iodothis compound (B12414095), vanillinthis compound, and eugenolthis compound. mdpi.com
Halogenated Derivatives (e.g., Iodothis compound)
Halogenated derivatives of this compound have been synthesized, with iodothis compound (IBN) being a notable example. mdpi.com Research indicates that the iodine atom in iodothis compound can be substituted with various other groups, providing a route for further functionalization and the creation of diverse analogues. mdpi.com
Aromatic Substitutions (e.g., Vanillinthis compound, Eugenolthis compound)
Aromatic aldehydes play a key role in introducing different aromatic substitutions into the this compound core.
Vanillinthis compound: Vanillinthis compound (VBN) is synthesized through the reaction of vanillin with phloroglucinol. mdpi.com This synthesis can be effectively catalyzed by using sodium hydroxide, highlighting the applicability of alkaline conditions for specific aromatic aldehyde substrates. mdpi.com Vanillinthis compound is chemically known as 1-(4-hydroxy-3-methoxyphenyl)-2,8,9-trioxaadamantane-3,5,7-triol or, under IUPAC nomenclature, 3-(4-hydroxy-3-methoxyphenyl)-2,4,10-trioxatricyclo[3.3.1.1 3,7 ]decane-1,5,7-triol. mdpi.com
Eugenolthis compound: Eugenolthis compound (Euthis compound, EUB) is another important aromatic derivative, synthesized from this compound and eugenol (B1671780). mdpi.com The synthesis of eugenolthis compound involves a Michael addition reaction catalyzed by sodium hydroxide, where eugenol is added to the this compound structure. mdpi.com Eugenolthis compound is also referred to as euthis compound (B12423074) (euBN).
These derivatization strategies demonstrate the versatility of the this compound synthesis route, allowing for the creation of a library of compounds with varied aromatic substituents and halogenations.
Synthesized this compound Derivatives and Precursors
| Compound Name | Precursor(s) | Synthesis Conditions |
| This compound | Phloroglucinol, Aromatic Aldehyde | Aqueous solution, Acidic or Alkaline catalysis |
| Iodothis compound | This compound, Iodine source (implied) | Substitution of iodine on this compound core mdpi.com |
| Vanillinthis compound | Phloroglucinol, Vanillin | Aqueous solution, Alkaline catalysis (NaOH) mdpi.com |
| Eugenolthis compound | This compound, Eugenol | NaOH-catalyzed Michael addition mdpi.com |
Bulky Appendage Derivatives (e.g., Ansathis compound, Adeninothis compound)
Derivatization of the this compound core structure can introduce bulky appendages, leading to compounds such as ansathis compound and adeninothis compound (B12417451) nih.gov. Ansathis compound (ABN) is an ansa compound synthesized from euthis compound, which itself is formed by the Michael addition of eugenol to this compound nih.govresearchgate.net. The synthesis of ansathis compound involves the condensation of euthis compound with AZTRION in an aqueous sodium hydroxide solution, followed by treatment with hydrochloric acid nih.gov. AZTRION is synthesized from vanillinthis compound (VANBA) via a Mannich reaction with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane researchgate.net.
Adeninothis compound (ADN) is another derivative featuring a bulky appendage, specifically an adenine (B156593) nucleobase derivative nih.gov. Its synthesis involves the replacement of the iodine atom in iodothis compound (IBN) with an activated adenine derivative nih.gov. Iodothis compound is obtained by the iodination and subsequent oxidation of this compound nih.gov.
Research findings indicate that while this compound, iodothis compound, vanillinthis compound, and euthis compound demonstrated effective inhibition of the ATPase activity of the SARS Coronavirus (SCV) helicase, ansathis compound and adeninothis compound, with their bulky appendages, showed little to no inhibition nih.govresearchgate.netresearchgate.netresearchgate.netacs.org.
Unusual Cage Structures (e.g.,researchgate.netprismaneBN, NitrodiBN,researchgate.netprismaneBN-ATRA)
The trioxa-adamantane-triol (TAT) core of this compound allows for the synthesis of compounds with unusual cage structures researchgate.netresearchgate.net. Examples include researchgate.netprismaneBN and nitrodiBN, which are described as the first successfully synthesized true hexaprismane derivatives researchgate.net. The synthesis of these complex cage structures is achieved through skillful combinations of organic synthetic techniques researchgate.net.
Structural characterization of these unusual cage structures, such as researchgate.netprismaneBN, has been performed using various spectroscopic methods, including NMR spectroscopy (including 2D techniques like HH-COSY, gs-HMBC, gs-HSQC), IR spectroscopy, UV/VIS spectrophotometry, and high-resolution electrospray mass spectrometry (HR-ESI MS) researchgate.netresearchgate.net.
Furthermore, researchgate.netprismaneBN has been reacted with all-trans-retinoic acid (ATRA) to yield researchgate.netprismaneBN-ATRA researchgate.netresearchgate.net. This derivative has been used as a tool to help prove the general structure of bananins through HR-ESI MS analysis researchgate.netresearchgate.net.
Poly-condensation Reactions and Monomeric Reconstitution
Studies on this compound (BN) and vanillinthis compound (VANBA) have shown that these compounds can undergo poly-condensation reactions after synthesis researchgate.netresearchgate.net. This process involves the 1,5,7-triol hydroxy groups, resulting in the formation of brown to black colored powders researchgate.netresearchgate.net. These high-polymer materials exhibit irregular NMR spectra researchgate.netresearchgate.net.
Interestingly, these poly-condensed materials have been shown to reconstitute the monomeric TAT structure in aqueous media, such as cell culture and body fluids researchgate.netresearchgate.net. This suggests a reversible process where the polymeric form can revert back to the active monomeric structure under physiological conditions.
Purity Assessment and Scale-Up Considerations
While detailed protocols for the purity assessment and large-scale synthesis of this compound and its derivatives are not extensively described in the provided context, some information can be inferred. Purity assessment of this compound and its derivatives has been supported by spectroscopic data, including 1H NMR, which can reveal the presence of synthesis solvents and starting materials as impurities nih.gov. High-resolution electrospray mass spectrometry (HR-ESI MS) is also utilized for characterizing the more complex bananins and their derivatives, which would contribute to purity assessment researchgate.netresearchgate.net.
The synthesis of this compound involves reactions that can be catalyzed by common reagents like hydrochloric acid or sodium hydroxide in aqueous solutions nih.gov. The formation of the trioxa-adamantane-triol cage system drives the synthesis nih.gov. While specific scale-up considerations are not detailed, the use of relatively straightforward reaction conditions in aqueous media suggests potential for scaling the laboratory synthesis process nih.gov. The synthesis of key precursors is also a factor in achieving a safe scale-up for potential industrial purposes .
Advanced Structural Characterization and Elucidation of Bananin Analogues
Spectroscopic Techniques for Unique Cage Structure Elucidation
Spectroscopic techniques provide crucial insights into the functional groups, connectivity, and electronic transitions within the Bananin molecular framework, essential for elucidating its unique cage structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the spatial arrangement of atoms in organic molecules. Its application to this compound and its analogues has been vital for confirming their structures. nih.govresearchgate.neteurekaselect.combenthamscience.com
One-dimensional NMR techniques, specifically ¹H NMR and ¹³C NMR, are fundamental for assigning signals to individual hydrogen and carbon atoms within the this compound structure. ¹H NMR provides information on the different types of protons and their local environments, including their multiplicity which indicates the number of neighboring protons. ¹³C NMR reveals the distinct carbon atoms present in the molecule. Analysis of the chemical shifts in both spectra allows for the assignment of signals to specific parts of the molecule, such as the trioxa-adamantane cage, the pyridoxal (B1214274) derivative, and any attached side chains. nih.govanalis.com.my While specific detailed 1D NMR data for the parent this compound (BN) were not extensively detailed in the search results, the technique's application was confirmed for structural elucidation of this compound derivatives. nih.gov
Two-dimensional NMR experiments provide connectivity information that is critical for piecing together the molecular structure and confirming the arrangement of atoms within the unique cage system and attached groups. researchgate.neteurekaselect.comanalis.com.myjeolusa.comresearchgate.net
HH-COSY (Homouclear Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. HH-COSY spectra help in identifying coupled spin systems within the molecule, aiding in the assignment of adjacent protons and building segments of the structure. nih.govresearchgate.neteurekaselect.comanalis.com.my
gs-HMBC (Gradient-selected Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over longer ranges, typically two to four bonds. This is particularly useful for establishing connectivity across heteroatoms and quaternary carbons, which are not directly observed in COSY or HSQC experiments. researchgate.neteurekaselect.com HMBC correlations are invaluable for confirming the connections between the pyridoxal moiety and the trioxa-adamantane cage in this compound analogues.
gs-HSQC (Gradient-selected Heteronuclear Single Quantum Correlation): HSQC shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). This experiment is essential for assigning proton signals to their corresponding carbons and is often used in conjunction with HMBC to build a comprehensive picture of the molecular connectivity. researchgate.neteurekaselect.com
These 2D NMR techniques have been specifically cited as being used to investigate the more complex bananins, playing a key role in proving their general structures and the unique cage architecture. researchgate.neteurekaselect.com
One-Dimensional NMR (¹H, ¹³C) for Backbone and Side-Chain Assignment
Ultraviolet-Visible (UV/VIS) Spectrophotometry for Electronic Transitions
Ultraviolet-Visible (UV/VIS) spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. nih.govresearchgate.netdu.edu.eglibretexts.org For this compound derivatives containing a pyridoxal moiety, which includes conjugated double bonds and a nitrogen heterocycle, UV/VIS spectrophotometry can provide characteristic absorption bands. ctdbase.org UV/VIS spectrophotometry has been used to prove the unique cage structure of the TATs, suggesting that the electronic properties associated with the conjugated system are influenced by or provide evidence for the rigid cage structure. nih.govresearchgate.neteurekaselect.combenthamscience.com
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound, as well as to provide information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HR-MS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS), is particularly valuable for determining the exact molecular formula of a compound. researchgate.neteurekaselect.comresearchgate.netjeolusa.commaas.edu.mm
For this compound and its analogues, HR-ESI MS has been utilized to confirm the molecular weight and elemental composition, providing a critical piece of information for structural elucidation. researchgate.neteurekaselect.comresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide clues about the substructures present in the molecule, as the molecule breaks apart in predictable ways under ionization. Analyzing these fragments helps to corroborate the structure determined by spectroscopic methods. HR-ESI MS was specifically used for proving the general this compound structure(s), including that of more complex bananins like thebiogrid.orgprismaneBN and its derivative. researchgate.neteurekaselect.comresearchgate.net
While detailed mass spectral data (m/z values and relative abundances of fragments) for this compound were not provided in the search results, the confirmed use of HR-ESI MS highlights its importance in verifying the molecular formula and supporting the proposed structures of this compound and its analogues. researchgate.neteurekaselect.comresearchgate.net
Summary of Spectroscopic and Mass Spectrometry Techniques Applied to Bananins
| Technique | Information Provided | Relevance to this compound Structure Elucidation |
| ¹H NMR | Types of protons, chemical environment, coupling patterns | Assignment of protons in the cage, pyridoxal, and side chains; insights into local structure. nih.govanalis.com.my |
| ¹³C NMR | Types of carbon atoms, chemical environment | Assignment of carbons in the cage, pyridoxal, and side chains. nih.govanalis.com.my |
| HH-COSY (2D NMR) | Through-bond proton connectivity | Identifying coupled proton networks within the molecule. nih.govresearchgate.neteurekaselect.comanalis.com.my |
| gs-HMBC (2D NMR) | Long-range proton-carbon connectivity (2-4 bonds) | Establishing connections between different parts of the molecule, including across heteroatoms. researchgate.neteurekaselect.com |
| gs-HSQC (2D NMR) | One-bond proton-carbon connectivity | Assigning protons to their directly attached carbons. researchgate.neteurekaselect.com |
| IR Spectroscopy | Identification of functional groups | Confirmation of hydroxyl, C=C, C-O, and nitrogen-containing groups. researchgate.net |
| UV/VIS Spectrophotometry | Electronic transitions, presence of conjugated systems | Providing evidence related to the electronic properties influenced by the conjugated pyridoxal and cage. nih.govresearchgate.neteurekaselect.combenthamscience.com |
| Mass Spectrometry (HR-ESI MS) | Molecular weight, elemental composition, fragmentation | Confirmation of molecular formula and providing structural fragments. researchgate.neteurekaselect.comresearchgate.net |
High Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS)
High Resolution Electrospray Ionization Mass Spectrometry (HR-ESI MS) is a powerful analytical technique widely employed in the structural characterization of organic compounds, including complex molecules like bananins and their derivatives. wikipedia.orgnih.govunesp.brembrapa.brnih.gov This technique provides highly accurate mass-to-charge ratio measurements, allowing for the determination of the elemental composition of a compound and confirmation of its molecular formula. researchgate.net
In the study of bananins, HR-ESI MS has been specifically utilized for the investigation and structural confirmation of more complex analogues, such as nih.govprismaneBN and its derivative nih.govprismaneBN-ATRA. wikipedia.orgnih.gov The application of HR-ESI MS in these studies served to prove the general structural features of the this compound class of compounds. wikipedia.orgnih.gov The sensitivity and accuracy of HR-ESI MS are particularly valuable when dealing with novel or synthetically challenging molecules, providing crucial data to support proposed structures.
Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions
Crystallographic studies, particularly single-crystal X-ray diffraction, are invaluable for determining the precise arrangement of atoms within a molecule in the solid state and for understanding how molecules interact with each other in a crystal lattice. This provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular forces.
Single-Crystal X-ray Diffraction (Applicability to this compound and Derivatives)
Single-crystal X-ray diffraction is a definitive method for obtaining three-dimensional structural information at the atomic level. The applicability of this technique to this compound and its derivatives would, in principle, yield high-resolution data on their solid-state conformations and reveal details about intermolecular interactions such as hydrogen bonding and pi-pi stacking, which can influence their physical properties and biological activity. nih.gov
However, the available research specifically citing the use of single-crystal X-ray diffraction for determining the structure of this compound or its derivatives for the purpose of understanding their solid-state conformation and intermolecular interactions in the context of the provided citations nih.gov and nih.gov is not prominently discussed. Citation nih.gov focuses on the inhibitory activity of bananins against SARS-CoV helicase and describes the synthesis and testing of several derivatives, but does not present crystallographic data for the this compound compounds themselves. Citation nih.gov discusses inhibitors targeting SARS-CoV-2 helicase and mentions the availability of the crystallographic structure of the nsp13 enzyme nih.gov, which is the target protein, not the small molecule inhibitors. nih.govnih.gov This suggests that while crystallographic studies are fundamental in structural biology, particularly for understanding protein targets and protein-ligand complexes, obtaining suitable crystals of this compound or some of its analogues for single-crystal X-ray diffraction may present experimental challenges, possibly related to their chemical nature or synthesis (e.g., poly-condensation observed for some bananins). wikipedia.orgnih.gov Therefore, while the technique is applicable in principle for gaining insights into the solid-state structure of small molecules, direct crystallographic data for this compound itself for this specific purpose were not readily found in the consulted literature related to the provided citations.
Conformational Analysis and Stereochemical Considerations
Conformational analysis is essential for understanding the flexibility of a molecule and the various spatial arrangements it can adopt. Stereochemical considerations, including the presence of chiral centers and the relative orientation of substituents, play a critical role in the biological activity and physical properties of molecules.
For this compound and its analogues, conformational analysis is particularly relevant in the context of their interaction with biological targets, such as viral helicases. The trioxa-adamantane core structure provides a rigid framework, described as a "strain-free, all chair conformation" system. nih.govnih.gov However, the pyridoxal derivative moiety attached to this core introduces flexibility and potential for different conformations.
Molecular modeling techniques, including molecular docking and molecular dynamics simulations, have been employed to explore the conformational space of this compound and its analogues when bound to target proteins like the SARS-CoV and SARS-CoV-2 helicases. nih.govnih.govnih.gov These studies provide insights into the preferred conformations adopted by the inhibitors within the protein binding sites and the nature of the interactions (e.g., hydrogen bonds, van der Waals interactions, pi-alkyl contacts) that stabilize the complex. nih.govnih.gov
Research has indicated that the presence and nature of substituents on the pyridoxal ring significantly influence the inhibitory activity of this compound derivatives, suggesting that stereochemical and conformational factors around this part of the molecule are critical for effective binding to the target enzyme. nih.govnih.gov For instance, bulky side groups on the six-membered ring have been shown to reduce inhibitory activity. nih.govnih.gov Conformational analysis, often supported by computational methods, helps to rationalize these observations by revealing how different substituents affect the molecule's ability to fit into and interact favorably with the binding site. nih.gov Molecular dynamics simulations can further provide information on the flexibility of the ligand within the binding site and how its conformation changes over time, contributing to a more comprehensive understanding of the binding event. nih.govnih.gov
Molecular Mechanisms of Action of Bananin
Targeting Viral Enzymes and Replication Pathways
Studies have identified that bananin primarily targets essential non-structural proteins involved in viral replication. The main targets investigated include the SARS-CoV Nsp13 helicase and, for certain derivatives, proteins involved in Dengue virus entry.
Inhibition of SARS-CoV Nsp13 ATPase/NTPase RNA/DNA Helicase Activity
This compound has been identified as a potent inhibitor of the SARS-CoV non-structural protein 13 (Nsp13), a crucial enzyme possessing ATPase, NTPase, and RNA/DNA helicase activities essential for viral replication nih.govnih.govmdpi.comresearchgate.net. Nsp13 functions by unwinding double-stranded viral RNA formed during replication, an ATP-dependent process critical for successful viral replication researchgate.net. This compound has been shown to suppress both the ATPase and helicase activities of SARS-CoV Nsp13 mdpi.comresearchgate.net. This inhibition of Nsp13 enzymatic function is a key mechanism by which this compound inhibits SARS-CoV replication nih.gov.
Several this compound derivatives, including iodothis compound (B12414095), vanillinthis compound (B12422419), and euthis compound (B12423074), have also shown inhibitory effects on the ATPase activity of the SARS-CoV helicase protein. Among the tested adamantane-derived bananins, this compound itself was found to be particularly potent, with reported half-maximal inhibitory concentration (IC50) values in the low micromolar range for both ATPase and helicase activities of SARS-CoV Nsp13 mdpi.comresearchgate.net.
| Compound | Target Enzyme Activity | IC50 (µM) | Source |
| This compound | SARS-CoV Nsp13 ATPase | 2.3 | mdpi.comresearchgate.net |
| This compound | SARS-CoV Nsp13 Helicase | 3.0 | mdpi.comresearchgate.net |
| This compound | SARS-CoV Helicase ATPase | 0.5–3 |
These findings suggest that targeting the SARS-CoV NTPase/helicase with compounds like this compound represents a potential strategy for inhibiting SARS-CoV virulence.
Mechanistic studies on the inhibition of SARS-CoV Nsp13 ATPase activity by this compound have revealed a noncompetitive mode of inhibition with respect to both ATP and nucleic acid substrates nih.gov. This indicates that this compound does not compete directly with ATP or nucleic acid for binding at their respective active sites on the enzyme nih.gov. The noncompetitive nature of inhibition suggests that this compound likely binds to a distinct site on the Nsp13 protein, separate from the highly conserved ATP and nucleic acid binding sites nih.gov.
Further research has provided evidence for this compound binding to an allosteric site on SARS-CoV Nsp13. The identification of this compound-resistant SARS-CoV variants has been instrumental in pinpointing potential interaction sites. Notably, the S259/L mutation in SARS-CoV helicase is consistently found in this compound-resistant variants, strongly suggesting a primary role for this mutation site in this compound activity. Structural analysis of the predicted SARS-CoV helicase structure indicates that S259 is located in a hydrophilic surface pocket, spatially separated from the enzyme's active sites and outside the helicase dimer interface. The substitution of serine (S) with leucine (B10760876) (L) at position 259 results in a reduction in the volume of this pocket, which is hypothesized to weaken the interaction between this compound and the mutated helicase, thereby conferring resistance. This provides support for the notion that this compound exerts its antiviral effect by binding to this allosteric site.
The binding of this compound to the allosteric site on SARS-CoV Nsp13 impacts the enzyme's dynamics and its ability to unwind RNA/DNA duplexes. While some reports initially suggested that bananins primarily block ATPase activity rather than unwinding activity, other studies indicate that this compound is an effective inhibitor of both enzymatic activities. The mechanism by which Nsp13 unwinds nucleic acids involves a series of steps coupled to ATP hydrolysis, and inhibitors can affect various points in this process. The interaction of this compound with the allosteric site is believed to interfere with the conformational changes or dynamics of the helicase that are necessary for its unwinding function.
Allosteric Binding Site Identification (e.g., S259/L mutation)
Inhibition of Dengue Virus Type 2 (DENV-2) Entry
Research into the antiviral activities of this compound derivatives has extended to other RNA viruses, including Dengue virus type 2 (DENV-2). While the prototype compound this compound has been primarily linked to inhibiting SARS-CoV replication through helicase inhibition nih.gov, studies have shown that a derivative, vanillinthis compound (VANBA), can block DENV-2 entry into host cells nih.govnih.gov.
Cellular Processes Impacted by this compound
Studies on this compound have revealed its capacity to interfere with crucial cellular processes commandeered by viruses during their replication cycle. Its primary impact appears to be intracellular, targeting key components of the viral machinery rather than preventing initial host cell invasion. nih.gov
Interference with Intracellular Viral Replication Processes
This compound has been demonstrated to be a potent inhibitor of SARS-CoV replication in cell culture systems. nih.govnih.govresearchgate.netwikipedia.orgtci-chemical-trading.com The kinetics of its inhibitory activity are consistent with interference in intracellular processes essential for viral replication. nih.govresearchgate.net Specifically, this compound significantly reduces viral RNA levels during the later stages of infection, typically between 12 and 48 hours post-infection, indicating an inhibition of viral transcription and/or replication. nih.gov
A key target identified for this compound's antiviral action is the SARS-CoV helicase, also known as nsp13. nih.govnih.govmdpi.comresearchgate.netwikipedia.orgtci-chemical-trading.comscienceopen.comguidetopharmacology.orgmicrobenotes.comresearchgate.net This enzyme is vital for unwinding double-stranded RNA structures during viral replication and transcription, a process that requires energy derived from ATP hydrolysis. nih.govnih.govc19early.org this compound and several of its derivatives have been shown to be potent inhibitors of both the ATPase and helicase activities of SARS-CoV nsp13. nih.govnih.govmdpi.comresearchgate.nettci-chemical-trading.commicrobenotes.comresearchgate.netnih.govnih.govresearchgate.netnih.gov
Studies investigating the mechanism of helicase inhibition by this compound indicate that it acts as a noncompetitive inhibitor with respect to both ATP and nucleic acid substrates. nih.govmicrobenotes.comresearchgate.net This suggests that this compound binds to a site on the helicase enzyme that is distinct from the binding sites for ATP and nucleic acid, leading to allosteric inhibition of the enzyme's function. nih.govscienceopen.comguidetopharmacology.orgmicrobenotes.comresearchgate.net
Research involving this compound-resistant SARS-CoV variants has provided further insight into the compound's target. These resistant variants consistently exhibit mutations in the helicase protein, notably an S259L substitution. nih.gov The ubiquitous presence of the S259L mutation in resistant strains suggests that this site plays a primary role in this compound's activity. nih.gov Structural analysis predicts that S259 is located within a hydrophilic surface pocket on the helicase, spatially separated from the enzyme's active sites and outside the helicase dimer interface. nih.gov The S/L substitution at this position is thought to reduce the volume of this pocket, thereby weakening the interaction between this compound and the mutated helicase and conferring resistance. nih.gov
The inhibitory effects of this compound and selected derivatives on SARS-CoV helicase ATPase activity are summarized in the table below:
| Compound | ATPase IC₅₀ (µM) |
| This compound | 2.3 nih.govresearchgate.net |
| Iodothis compound | 0.54 nih.govresearchgate.net |
| Vanillinthis compound | 0.68 nih.govresearchgate.net |
| Euthis compound | 2.8 nih.govresearchgate.net |
| Ansathis compound | 51 nih.govresearchgate.net |
| Adeninothis compound (B12417451) | Little/No Inhibition nih.govresearchgate.net |
Similarly, these compounds also inhibit helicase activity, although typically at slightly higher concentrations, with consistent trends observed compared to ATPase inhibition. nih.govresearchgate.net
Distinction from Viral Entry Inhibition (for SARS-CoV)
Multiple lines of evidence indicate that this compound's antiviral mechanism against SARS-CoV does not primarily involve the inhibition of viral entry into host cells. nih.govwikipedia.org Cell culture experiments designed to assess the timing of drug addition relative to viral infection have supported this distinction. nih.gov When this compound was added one hour before viral infection, its efficacy was markedly reduced compared to when it was added after infection, despite its continued presence in the culture medium. nih.gov This observation strongly suggests that this compound does not interfere with the initial steps of viral entry but rather targets processes occurring intracellularly after the virus has entered the cell. nih.govwikipedia.org These findings are consistent with this compound inhibiting intracellular activities mechanistically involved with key viral processes, such as replication or pathogenesis. nih.gov
It is worth noting that while this compound itself inhibits post-entry replication processes, a derivative, vanillinthis compound, has been shown to block the entry of a different virus, Dengue virus type 2 (DENV-2), by inhibiting endosome vacuole acidification. scienceopen.comguidetopharmacology.org This highlights the structural specificity of the entry inhibition mechanism observed with vanillinthis compound and reinforces that this compound's primary mode of action against SARS-CoV is distinct and focused on intracellular events. nih.govwikipedia.orgscienceopen.comguidetopharmacology.org
Role of Structural Features in Mechanism of Action
The antiviral activity of this compound is intrinsically linked to its unique chemical structure, which comprises two main components: a trioxa-adamantane moiety and a pyridoxal (B1214274) derivative. nih.govnih.govmdpi.comresearchgate.net The interplay and specific characteristics of these structural elements contribute to the compound's ability to inhibit viral processes.
Contribution of Pyridoxal Derivative
The pyridoxal derivative is the other key component of the this compound structure, covalently attached to the trioxa-adamantane core. nih.govnih.govmdpi.comresearchgate.net This part of the molecule is a modified form of pyridoxal, a derivative of pyridine (B92270). nih.gov The pyridoxal derivative is considered to add potential cytoprotective functionality to the this compound structure. nih.gov Crucially, modifications or additions to the pyridoxal ring system have a significant impact on the inhibitory potency of this compound derivatives against the SARS-CoV helicase. nih.govresearchgate.net This indicates that the pyridoxal moiety is directly involved in the interaction with the viral target, and its specific chemical features and substituents play a critical role in determining the effectiveness of the compound.
Comparative Molecular Dynamics and Binding Energy Analysis with Viral Targets
Studies employing molecular dynamics (MD) simulations and binding energy calculations have been instrumental in understanding the interactions between this compound and its viral targets, notably the SARS-CoV and SARS-CoV-2 helicase (nsp13). nih.govresearchgate.netuchicago.edu The helicase is a highly conserved non-structural protein crucial for unwinding viral RNA during replication and transcription. researchgate.netcsic.esfrontiersin.org
This compound has been identified as a noncompetitive inhibitor of the ATPase and helicase activities of the SARS-CoV helicase, suggesting it binds to a site distinct from the ATP and nucleic acid binding sites. nih.govnih.govconicet.gov.ar This allosteric mode of inhibition is supported by observations that this compound binding likely affects helicase dynamics and enzymatic activity. nih.gov
Computational studies, including docking simulations, have explored the binding affinity of this compound to viral proteins. For instance, docking studies confirmed this compound as a potential inhibitor of SARS-CoV-2 nsp13 protein with a binding affinity of -7 kcal/mol. researchgate.net This suggests a strong interaction between this compound and its target, potentially leading to enhanced biological activity. researchgate.net
Comparative analysis has shown that the binding pocket of nsp13 helicase is highly conserved among different coronaviruses, including SARS-CoV and SARS-CoV-2, making it a promising target for broad-spectrum inhibitors like this compound. researchgate.netconicet.gov.ar Molecular dynamics simulations have revealed how small molecules like this compound can modulate the behavior of nsp13 by binding to certain sites and disrupting the protein's network, thereby hindering its unwinding activity and viral replication. uchicago.edu
Studies have also investigated the interaction of this compound with other viral targets, including HIV-1 ZF and HIV-1 RNA-binding NC7, and its potential role as a Zn2+ chelator. oup.comoup.com This suggests a broader range of potential antiviral mechanisms beyond helicase inhibition.
Identification of Key Residues and Binding Pockets
Detailed structural and computational analyses have aimed to identify the specific amino acid residues and binding pockets involved in this compound's interaction with viral targets, particularly the SARS-CoV and SARS-CoV-2 helicase.
In the context of SARS-CoV helicase, a hydrophilic surface pocket formed by residues such as N257, I258, S259, D260, and E261 has been predicted as a potential this compound binding site. nih.gov Mutations in this region, specifically the S259/L substitution, have been observed in this compound-resistant SARS-CoV variants. nih.gov This mutation causes a reduction in the pocket volume, which is thought to weaken the interaction with this compound, supporting this site as crucial for this compound activity. nih.gov
For SARS-CoV-2 helicase, docking studies have identified potential binding sites. One study indicated that the this compound binding site is located at the Rec1A domain of the SARS-CoV-2 helicase. conicet.gov.ar Another in silico study suggested that this compound forms a maximum number of hydrogen bonds with the NSP13 protein, contributing to a higher binding affinity. researchgate.net While specific residues involved in this compound binding to SARS-CoV-2 nsp13 were not explicitly detailed in all search results, studies on other ligands binding to nsp13 have highlighted residues within the NTPase active site, such as K288 and R567, as contributing favorably to ligand binding. windows.net Given the high sequence similarity between SARS-CoV and SARS-CoV-2 helicases, some overlap in key binding residues or regions is plausible. researchgate.netcsic.esconicet.gov.ar
The identification of these key residues and binding pockets provides valuable insights for the rational design of this compound derivatives with potentially enhanced binding affinity and antiviral efficacy.
Understanding Allosteric Inhibition Mechanisms
This compound's antiviral activity against SARS-CoV helicase is understood to occur through an allosteric inhibition mechanism. researchgate.netnih.govresearchgate.net This means that this compound binds to a site on the helicase that is distinct from the active site responsible for ATP hydrolysis and nucleic acid unwinding. nih.govnih.govconicet.gov.ar
Evidence supporting the allosteric mechanism includes this compound's noncompetitive inhibition pattern with respect to both ATP and nucleic acid substrates. nih.govnih.gov Furthermore, mutations at sites distant from the predicted active site, such as S259 in SARS-CoV helicase, confer resistance to this compound, suggesting that this distant site is involved in the inhibitory mechanism. nih.gov The S/L mutation at position 259 is predicted to be outside the surface regions involved in DNA binding, NTPase activity, and dimerization, further supporting its role in an allosteric site or a position critical for protein flexibility. nih.gov
Molecular dynamics simulations can provide further insights into these allosteric mechanisms by visualizing how this compound binding at a specific site influences the dynamics and conformational states of the entire helicase protein, potentially revealing the network of interactions that transmit the inhibitory signal from the allosteric site to the active site. uchicago.edu
The understanding of this compound's allosteric inhibition of viral helicases highlights the potential of targeting sites other than the highly conserved active site, which could be advantageous in developing antiviral therapies less prone to resistance development through mutations in the active site.
Table 1: Key Viral Targets and Binding Information for this compound
| Viral Target | Virus | Proposed Binding Site/Mechanism | Key Residues/Regions Involved (where specified) | Binding Affinity (where specified) | References |
| Helicase (nsp13) | SARS-CoV | Allosteric inhibition, noncompetitive with ATP and nucleic acid. | Hydrophilic pocket near S259 (N257, I258, S259, D260, E261). nih.gov | IC50 (ATPase): 2.3 μM nih.gov | researchgate.netnih.govfrontiersin.orgnih.govnih.govconicet.gov.arresearchgate.net |
| Helicase (nsp13) | SARS-CoV-2 | Potential inhibitor, disrupts protein network. | Rec1A domain. conicet.gov.ar Forms hydrogen bonds. researchgate.net Potential overlap with SARS-CoV site. | -7 kcal/mol (docking) researchgate.net | researchgate.netuchicago.educsic.esfrontiersin.orgconicet.gov.arwindows.net |
| HIV-1 ZF | HIV-1 | Potential target, Zn2+ chelator. | Not specified. | Not specified. | oup.comoup.comnih.gov |
| HIV-1 RNA-binding NC7 | HIV-1 | Potential target. | Not specified. | Not specified. | oup.comoup.comnih.gov |
Table 2: this compound and Derivatives - Helicase Inhibition Data (SARS-CoV)
| Compound | ATPase IC50 (μM) | Helicase IC50 (μM) | Inhibition Type (ATPase) | References |
| This compound | 2.3 | 3.0 | Noncompetitive | nih.govconicet.gov.arfrontiersin.org |
| Iodothis compound | 0.54 | Not specified | Noncompetitive | nih.gov |
| Vanillinthis compound | 0.68 | Not specified | Noncompetitive | nih.gov |
| Euthis compound | 2.8 | Not specified | Noncompetitive | nih.gov |
| Ansathis compound | Little to no inhibition | Little to no inhibition | Not specified | nih.gov |
| Adeninothis compound | Little to no inhibition | Little to no inhibition | Not specified | nih.gov |
Biological Activities and Cellular Response in Pre Clinical Models
Antiviral Efficacy in Cell Culture Systems
Studies have demonstrated Bananin's ability to inhibit the replication of specific viruses in cultured cells, highlighting its potential as an antiviral agent.
SARS-CoV Replication Inhibition in FRhK-4 Cells
This compound has shown effective inhibition of SARS-CoV replication in fetal rhesus kidney-4 (FRhK-4) cells. This cell line has been established as permissive for SARS-CoV infection nih.govnih.gov. This compound exhibited antiviral effects at concentrations significantly lower than those causing cell toxicity nih.govhku.hk. Specifically, this compound demonstrated a half maximal effective concentration (EC₅₀) of less than 10 µM and a concentration causing 50% cell death (CC₅₀) of over 300 µM in this cell culture system nih.govhku.hkfrontiersin.orgacs.orgresearchgate.net. The kinetics of inhibition are consistent with this compound interfering with intracellular processes involved in SARS-CoV replication, rather than blocking viral entry nih.govhku.hkfrontiersin.orgresearchgate.net. The proposed mechanism involves the allosteric inhibition of the SARS-CoV nsp13 ATPase/NTPase RNA/DNA helicase protein, an essential enzyme for viral replication researchgate.neteurekaselect.comresearchgate.netresearchgate.net.
Dengue Virus Type 2 Activity in Vero Cells
Research indicates that this compound also exhibits activity against Dengue virus type 2 (DENV-2). Studies in Vero cells, a commonly used cell line for studying DENV, have investigated the effects of this compound and its derivatives on DENV-2 replication researchgate.netresearchgate.netmdpi.com. While this compound itself showed activity, a derivative, vanillinthis compound (B12422419), was found to block DENV-2 entry into Vero cells by inhibiting endosome vacuole acidification researchgate.netresearchgate.net. This compound (BN) demonstrated an effective inhibitory concentration (EC₅₀) of 71.4 µM and a cytotoxic concentration (CC₅₀) of 785.0 µM against DENV-2 in Vero cells, resulting in a selectivity index (SI₅₀) of 11.0 researchgate.net.
Here is a table summarizing the antiviral activity of this compound and Vanillinthis compound against DENV-2 in Vero cells:
| Substance | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI₅₀) |
| This compound (BN) | 71.4 | 785.0 | 11.0 |
| Vanillinthis compound | 28.8 | 510.3 | 17.7 |
Data derived from classical plaque inhibition assay and MTT assay in Vero cells researchgate.net.
Specificity and Selectivity Profile
Understanding the specificity of this compound's action is crucial to its development as a therapeutic agent. Research has explored whether its inhibitory effects are specific to viral targets or represent a more general cellular interference.
Differentiation from General Helicase Inhibitors (e.g., E. coli DnaB helicase)
Studies have investigated whether this compound acts as a general helicase inhibitor. To assess this, this compound was tested against Escherichia coli DnaB helicase, a well-characterized bacterial helicase with 5' to 3' unwinding polarity nih.govwikipedia.org. Experiments using a FRET-based assay demonstrated that this compound at a concentration of 250 µM did not inhibit the activity of E. coli DnaB helicase nih.gov. This finding suggests that this compound does not function as a general helicase inhibitor, indicating a degree of specificity towards certain helicases, such as the SARS-CoV helicase nih.govscienceopen.comresearchgate.netresearchgate.net.
Potential as a Pan-CoV Inhibitor (Inferred from helicase targeting)
Given that this compound targets the SARS-CoV helicase (nsp13), an enzyme essential for viral replication and highly conserved among coronaviruses, there is a potential for this compound to act as a pan-coronavirus inhibitor researchgate.neteurekaselect.comscienceopen.comnih.govscienceopen.commdpi.comfrontiersin.orgjbiochemtech.comwindows.netmdpi.com. The SARS-CoV-2 helicase, for instance, shares 99.8% similarity with its SARS-CoV-1 homolog scienceopen.com. The conservation of this protein across different coronaviruses suggests that compounds targeting the helicase, like this compound, could potentially exhibit broad-spectrum activity against multiple coronaviruses scienceopen.comfrontiersin.orgmdpi.com. While this compound's activity against SARS-CoV and DENV-2 has been demonstrated, its potential as a pan-CoV inhibitor is inferred from its mechanism of action against the conserved helicase protein researchgate.neteurekaselect.comresearchgate.netresearchgate.netresearchgate.net.
Cellular Assays for Functional Validation (excluding human clinical data)
Various cellular assays have been employed to validate the functional effects of this compound in pre-clinical settings. These assays provide insights into how this compound impacts viral replication and cellular processes without involving human subjects.
Cell culture systems, such as FRhK-4 cells for SARS-CoV and Vero cells for DENV-2, are fundamental for assessing this compound's antiviral efficacy nih.govresearchgate.netnih.govmdpi.com. Assays used include:
Plaque Inhibition Assay: This classical method is used to determine the effective concentration (EC₅₀) of an antiviral compound by measuring the reduction in viral plaques formed in cell culture researchgate.net.
Cytopathic Effect (CPE) Assays: Observing and quantifying the morphological changes and damage to cells caused by viral infection allows for the assessment of an antiviral compound's protective effect nih.govfrontiersin.org.
MTT Assay: This colorimetric assay is commonly used to measure cell viability and cytotoxicity (CC₅₀) of a compound researchgate.net.
ATPase and Helicase Activity Assays: In vitro enzymatic assays are used to directly measure the inhibition of viral helicase's ATPase and DNA/RNA unwinding activities by this compound nih.govhku.hkscienceopen.comnih.govscienceopen.comjbiochemtech.commdpi.comtandfonline.com. FRET-based fluorescent assays have been utilized for measuring helicase activity nih.govhku.hktandfonline.com.
Generation of Drug-Resistant Virus Strains: Culturing viruses in the presence of increasing concentrations of this compound and isolating resistant variants helps to identify the viral target of the inhibitor nih.govresearchgate.nethkmj.org. Sequencing the genes of resistant strains can pinpoint mutations that confer resistance, further validating the target nih.govresearchgate.nethkmj.org.
Real-time PCR: This technique is used to monitor viral replication by quantifying viral RNA levels in treated and untreated cells researchgate.nethkmj.org.
These cellular assays collectively provide a comprehensive picture of this compound's antiviral activity and its interaction with viral and cellular components in a controlled laboratory setting.
Enzyme Assays
This compound has been shown to act as an inhibitor of the SARS Coronavirus (SCV) helicase, a crucial enzyme for viral replication nih.govnih.govthebiogrid.orghku.hk. Studies have employed various enzyme assays to evaluate this compound's inhibitory effects.
One common approach is the use of colorimetric ATPase assays to measure the inhibition of the helicase's ATPase activity nih.govscienceopen.com. These assays typically involve monitoring the release of inorganic phosphate (B84403) during ATP hydrolysis by the helicase in the presence of different concentrations of this compound nih.gov. This compound has been reported to inhibit the ATPase activity of the SCV helicase with an IC₅₀ value of 2.3 μM nih.govscienceopen.comdcchemicals.com. Other this compound derivatives, such as iodothis compound (B12414095) and vanillinthis compound, have shown even stronger inhibition in these assays, with IC₅₀ values of 0.54 and 0.68 μM, respectively nih.gov.
FRET-based fluorescent assays have also been utilized to assess this compound's effect on the helicase's unwinding activity nih.govhku.hk. These assays measure the separation of a fluorescently labeled oligonucleotide duplex by the helicase nih.gov. While the inhibition activities measured by FRET-based helicase assays tend to be less potent than those observed in ATPase assays, the trends in inhibitory effectiveness among this compound derivatives remain consistent nih.gov. This compound demonstrated inhibition of helicase activity with an IC₅₀ of 3.0 μM scienceopen.com.
Table 1: Inhibitory Activity of this compound and Derivatives on SCV Helicase
| Compound | ATPase IC₅₀ (μM) | Helicase IC₅₀ (μM) |
| This compound | 2.3 nih.govscienceopen.comdcchemicals.com | 3.0 scienceopen.com |
| Iodothis compound | 0.54 nih.gov | Not specified |
| Vanillinthis compound | 0.68 nih.gov | Not specified |
| Euthis compound (B12423074) | 2.8 nih.gov | Not specified |
Viral Titer Reduction Assays
Viral titer reduction assays are used to quantify the amount of infectious virus in a sample after treatment with an antiviral compound formulationbio.com. These assays are crucial for determining the effectiveness of a compound in inhibiting viral replication in cell culture.
In studies with SARS-CoV, this compound has been shown to reduce viral titers in infected cell cultures nih.gov. The infectivity of the virus is typically measured using a standard TCID₅₀ (50% tissue culture infectious dose) protocol, which involves serial dilutions of the cell culture supernatant and observing cytopathic effects in fresh cells nih.govformulationbio.com.
Experiments have indicated that this compound is effective in reducing SARS-CoV viral titers in FRhK-4 cells nih.gov. At a concentration of 10 μM, this compound reduced the viral titer by almost 50% after 24 hours nih.gov. Higher concentrations showed more pronounced effects; at 50 μM, the viral titer was below 10% of the untreated control after 24 hours when the drug was added one hour after infection nih.gov. At 100 μM, the viral titer was nearly zero after 24 and 48 hours nih.gov. These results suggest that this compound effectively inhibits viral replication in a dose-dependent manner nih.gov.
Cytopathic Effect (CPE) Assays
Cytopathic effect (CPE) assays are used to assess the ability of a compound to protect host cells from virus-induced damage acs.orgcreative-diagnostics.com. CPE refers to the morphological changes in host cells caused by viral infection, such as cell lysis or changes in cell shape creative-diagnostics.com.
In the context of SARS-CoV, infection of FRhK-4 cells typically leads to clear cytopathic effects, including inflamed cells with "ridged" cell membranes nih.gov. CPE inhibition assays involve treating infected cells with varying concentrations of the test compound and observing the reduction or absence of these morphological changes compared to untreated, infected cells creative-diagnostics.com.
This compound has demonstrated the ability to inhibit SARS-CoV-induced CPE in cell culture nih.govscispace.com. In FRhK-4 cells infected with SARS-CoV, this compound exhibited an EC₅₀ (half maximal effective concentration) of less than 10 μM, indicating its effectiveness in preventing virus-induced cell damage at relatively low concentrations nih.govthebiogrid.orghku.hkacs.orgresearchgate.net. The concentration at which this compound caused 50% cell toxicity (CC₅₀) was reported to be over 300 μM or 390 μM, suggesting a favorable selectivity index (CC₅₀/EC₅₀) nih.govthebiogrid.orghku.hkacs.orgresearchgate.net.
Emergence of Drug Resistance and Mutational Analysis
The emergence of drug resistance is a significant challenge in antiviral therapy. Studies have investigated the potential for SARS-CoV to develop resistance to this compound and analyzed the underlying genetic mutations.
Identification of this compound-Resistant Variants
This compound-resistant variants of SARS-CoV have been identified through culturing the virus in the presence of increasing concentrations of this compound nih.govnih.govresearchgate.nethkmj.org. This process selects for viruses that can replicate effectively despite the presence of the compound hkmj.org.
Several independently derived this compound-resistant strains of SARS-CoV have been isolated hkmj.org. These variants exhibit significantly higher resistance to this compound compared to the wild-type virus hkmj.org. For instance, mutant clones showed 4 to 6 times higher resistance in the presence of 50 or 100 μM this compound hkmj.org.
Analysis of Mutations in Viral Proteins
Analysis of the genetic makeup of this compound-resistant SARS-CoV variants has revealed specific mutations in viral proteins nih.govnih.govresearchgate.nethkmj.orgresearchgate.net. Notably, mutations have been consistently found in the viral helicase and membrane protein nih.govnih.govresearchgate.net.
A particularly significant mutation identified in all this compound-resistant variants is the S259/L mutation in the SARS-CoV helicase nih.govnih.govresearchgate.nethkmj.orgresearchgate.nethku.hk. This point mutation at the beginning of the helicase domain results in a change from Serine (S) to Leucine (B10760876) (L) at amino acid position 259 hkmj.org. Other mutations observed in resistant variants include A68V and R124W in the membrane protein, and N479I in the spike protein nih.gov.
Structural analysis of the SARS-CoV helicase suggests that S259 is located in a hydrophilic surface pocket, distinct from the enzyme's active sites and outside the helicase dimer interface nih.govresearchgate.nethku.hk. The S/L substitution at this position is thought to cause a reduction in the pocket volume nih.govresearchgate.nethku.hk.
Implications for Target Validation and Drug Design
The identification of mutations conferring resistance to this compound provides valuable insights for target validation and the design of new antiviral drugs nih.govhkmj.orgfrontiersin.orgtechnologynetworks.comddtjournal.comnih.gov.
The consistent presence of the S259/L mutation in the helicase of this compound-resistant variants strongly suggests that the viral helicase, specifically targeting this region, is a primary target of this compound activity nih.govnih.govresearchgate.nethkmj.orgresearchgate.nethku.hk. This finding validates the helicase as an authentic target for this compound in vivo hkmj.org. The fact that expressing the mutant helicase in cultured cells can rescue wild-type SARS-CoV replication in the presence of this compound further supports the helicase as the drug target hkmj.org.
The structural analysis indicating that the S259/L mutation reduces the pocket volume where this compound is thought to bind suggests a possible mechanism for this compound's antiviral activity and the observed resistance nih.govresearchgate.nethku.hk. The mutation weakens the interaction between this compound and the mutated helicase nih.govresearchgate.nethku.hk. This implies that this compound may exert its effect by binding to an allosteric site on the helicase, rather than directly to the active site nih.gov.
These findings have direct implications for the rational design of new anti-SARS-CoV drugs nih.gov. Understanding the interaction between this compound and the S259 site on the helicase can guide the development of compounds that can overcome this resistance mechanism or target alternative sites on the helicase or other essential viral proteins nih.govfrontiersin.org. The identification of other mutations in resistant variants, such as those in the membrane protein, also suggests that these proteins could be potential drug targets nih.gov.
Table 2: Mutations Identified in this compound-Resistant SARS-CoV Variants
| Viral Protein | Mutation | Location/Impact |
| Helicase | S259/L | Hydrophilic surface pocket, reduces pocket volume nih.govresearchgate.nethku.hk |
| Membrane | A68V | Not specified |
| Membrane | R124W | Not specified |
| Spike | N479I | Not specified |
Structure Activity Relationship Sar Studies of Bananin and Derivatives
Correlation Between Chemical Modifications and Antiviral Potency
Studies involving various bananin derivatives have aimed to establish a correlation between specific chemical alterations and their effectiveness as antiviral agents. This research has revealed key structural features that are important for inhibitory activity, particularly concerning the SARS-CoV helicase. nih.govnih.govthebiogrid.orgacs.orgnih.gov
Effects of Pyridoxal (B1214274) Ring Modifications
The pyridoxal derivative is a crucial component of the this compound structure, and modifications to this ring significantly influence antiviral potency. Several this compound derivatives have been synthesized with variations in the pyridoxal part or its linkage to the adamantane (B196018) moiety. nih.govnih.govthebiogrid.orgacs.orgnih.gov Examples include iodothis compound (B12414095), vanillinthis compound (B12422419), ansathis compound, euthis compound (B12423074), and adeninothis compound (B12417451). nih.govnih.govthebiogrid.orgacs.orgnih.govmdpi.com Research indicates that modifications around the pyridoxal ring are particularly important for effective inhibition of the SARS-CoV helicase. nih.gov For instance, vanillinthis compound is synthesized through a reaction involving vanillin (B372448) and phloroglucinol (B13840), highlighting how variations in the aldehyde component during synthesis can lead to different derivatives with altered activities. nih.govresearchgate.netresearchgate.net
Role of Steric Factors on Inhibitory Activity
Steric factors, particularly around the pyridoxal ring, have been identified as playing a significant role in the inhibitory activity of bananins against the SARS-CoV helicase. nih.gov Studies on this compound derivatives have demonstrated that reducing steric hindrance in this region is important for enhancing the effectiveness of the compounds as helicase inhibitors. nih.gov This suggests that the spatial arrangement and bulk of substituents near the pyridoxal ring can impact the ability of the molecule to interact with its target enzyme.
Defining Pharmacophore Models for this compound Activity
This compound functions as a noncompetitive inhibitor of the SARS-CoV helicase ATPase activity, meaning it binds to a site distinct from the ATP and nucleic acid binding sites. nih.govsemanticscholar.orgresearchgate.net This mechanism suggests an allosteric inhibition, where binding at one site affects the activity at another. nih.govresearchgate.netresearchgate.net While detailed, specific pharmacophore models solely for this compound's activity are not extensively described in the provided sources, the understanding of its allosteric binding mechanism and the importance of specific structural features, such as the steric environment around the pyridoxal ring, contribute to defining the key molecular requirements for its activity. nih.govnih.goveurekaselect.comnih.gov Pharmacophore modeling has been employed in the broader context of identifying SARS-CoV and SARS-CoV-2 helicase inhibitors, and this compound's mode of action informs such modeling efforts by highlighting the potential for targeting allosteric sites. dcchemicals.commdpi.com
Optimization Strategies for Enhanced Biological Activity
The investigation of this compound and its derivatives has demonstrated that structural modifications can lead to compounds with varying degrees of antiviral activity. nih.govnih.govthebiogrid.orgacs.orgnih.gov This forms the basis for optimization strategies aimed at enhancing the biological activity of the this compound scaffold.
Lead Optimization Principles Based on this compound Scaffold
The this compound structure serves as a lead compound for the development of antiviral agents, particularly those targeting viral helicases. nih.govacs.orgnih.govhku.hk Lead optimization based on the this compound scaffold involves modifying its chemical structure to improve properties such as potency and selectivity. nih.govresearchgate.net The synthesis and evaluation of derivatives like iodothis compound, vanillinthis compound, and euthis compound exemplify this process. nih.govnih.govthebiogrid.orgacs.orgnih.gov The observation that these derivatives exhibit potent inhibitory activity against SARS-CoV helicase ATPase and helicase functions, while others like ansathis compound and adeninothis compound show little to no inhibition, provides valuable insights for rational drug design. nih.govnih.govthebiogrid.orgnih.govresearchgate.net Key principles for optimizing the this compound scaffold include considering the impact of substituents, particularly on the pyridoxal ring, and managing steric factors to favor effective binding to the allosteric site on the viral helicase. nih.goveurekaselect.comnih.gov These findings guide further efforts to synthesize and evaluate novel this compound analogs with improved antiviral profiles.
Inhibitory Activity of this compound and Derivatives against SARS-CoV Helicase
Research has quantified the inhibitory effects of this compound and several of its derivatives on the ATPase and helicase activities of the SARS-CoV helicase, as well as their antiviral activity in cell culture. nih.govnih.govthebiogrid.orgacs.orgnih.gov
| Compound | ATPase Inhibition IC₅₀ (µM) | Helicase Inhibition (Trend) | Cell Culture Antiviral Activity EC₅₀ (µM) | Cell Cytotoxicity CC₅₀ (µM) |
| This compound | 0.5–3 nih.govnih.govthebiogrid.orgacs.orgnih.gov | Similar trend (slightly higher IC₅₀) nih.govnih.govthebiogrid.org | < 10 nih.govnih.govthebiogrid.orgacs.orgacs.orgsemanticscholar.org | > 300 nih.govnih.govthebiogrid.orgacs.orgacs.orgsemanticscholar.org |
| Iodothis compound | 0.5–3 nih.govnih.govthebiogrid.orgacs.orgnih.gov | Similar trend nih.govnih.govthebiogrid.org | Not specified in sources | Not specified in sources |
| Vanillinthis compound | 0.5–3 nih.govnih.govthebiogrid.orgacs.orgnih.gov | Similar trend nih.govnih.govthebiogrid.org | Not specified in sources | Not specified in sources |
| Euthis compound | 0.5–3 nih.govnih.govthebiogrid.orgacs.orgnih.gov | Similar trend nih.govnih.govthebiogrid.org | Not specified in sources | Not specified in sources |
| Ansathis compound | Barely inhibit nih.govresearchgate.net | Barely inhibit nih.gov | Not specified in sources | Not specified in sources |
| Adeninothis compound | Barely inhibit nih.govresearchgate.net | Barely inhibit nih.gov | Not specified in sources | Not specified in sources |
Note: IC₅₀ values for ATPase activity for this compound, iodothis compound, vanillinthis compound, and euthis compound were reported in the range of 0.5–3 µM. nih.govnih.govthebiogrid.orgacs.orgnih.gov Helicase inhibition showed a similar trend but generally required slightly higher inhibitor concentrations. nih.govnih.govthebiogrid.org this compound demonstrated antiviral effects in cell culture at concentrations significantly lower than those causing cytotoxicity. nih.govnih.govthebiogrid.orgacs.orgacs.orgsemanticscholar.org
Comparative SAR with Other Adamantane-Based Antivirals
Bananins represent a class of antiviral compounds characterized by a unique structural signature: a trioxa-adamantane moiety covalently linked to a pyridoxal derivative nih.govnih.govnih.govmims.comwikipedia.orgpharmakb.com. This structural basis places them within the broader category of adamantane-based antivirals, which includes well-established drugs such as amantadine (B194251) and rimantadine (B1662185) nih.govnih.govuni.lunih.gov. While amantadine and rimantadine are historically known for their activity against influenza A viruses, primarily by blocking the M2 proton channel, bananins have demonstrated notable activity against coronaviruses, specifically SARS-CoV nih.govnih.govnih.govmims.comwikipedia.orgpharmakb.com.
Comparative studies involving adamantane derivatives, including bananins, have explored their efficacy against various coronaviruses. Amantadine, rimantadine, and the structurally related memantine (B1676192) have shown effectiveness against human respiratory coronavirus HCoV-OC43 and SARS-CoV-1 nih.govnih.gov. Bananins, with their distinct pyridoxal-conjugated trioxa-adamantane structure, have also demonstrated efficacy against both HCoV-OC43 and SARS-CoV-1 nih.govnih.gov.
Research into the structure-activity relationships of this compound derivatives has provided insights into the key features required for antiviral activity, particularly against the SARS-CoV helicase. Six this compound derivatives—this compound, iodothis compound, vanillinthis compound, ansathis compound, euthis compound, and adeninothis compound—were synthesized and evaluated for their inhibitory effects on the SARS-CoV helicase mims.comwikipedia.orgpharmakb.comresearchgate.netresearchgate.netmdpi.comresearchgate.net. This compound, iodothis compound, vanillinthis compound, and euthis compound were identified as effective inhibitors of the ATPase activity of the SARS-CoV helicase, with IC₅₀ values ranging from 0.5 to 3 µM mims.comwikipedia.orgpharmakb.comresearchgate.netresearchgate.netmdpi.comresearchgate.net. Inhibition of helicase activity, measured using a FRET-based fluorescent assay, showed a similar trend, albeit at slightly higher inhibitor concentrations mims.comwikipedia.orgpharmakb.comresearchgate.net.
Detailed SAR studies on these derivatives indicated that reducing steric hindrance around the pyridoxal ring is important for effective inhibition of the SARS-CoV helicase pharmakb.com. This suggests that the accessibility of the pyridoxal moiety plays a crucial role in the interaction with the viral enzyme.
In cell culture systems, this compound demonstrated antiviral effects against SARS-CoV at concentrations significantly lower than those causing cytotoxicity (EC₅₀ < 10 µM, CC₅₀ = 390 µM) wikipedia.orgpharmakb.comresearchgate.net. Kinetic experiments suggested that this compound inhibits intracellular processes involved in viral replication rather than viral entry wikipedia.orgpharmakb.com. The SARS-CoV helicase is considered a potential intracellular target for this compound pharmakb.com.
While amantadine and rimantadine primarily target the M2 ion channel in influenza A viruses, their mechanisms against coronaviruses may differ and are still under investigation. Proposed mechanisms for adamantanes against coronaviruses include potential interference with the viral E protein channel or inhibition of host cell proteases necessary for viral entry nih.govuni.lu. Memantine, another adamantane derivative, has also shown activity against coronaviruses, potentially by inhibiting viral replication post-attachment or by affecting the ATPase activity of the viral helicase, similar to what has been observed for other adamantane derivatives like this compound uni.lu.
Comparative data on the activity of this compound and other adamantane antivirals against specific viruses and targets highlight their distinct profiles. The table below summarizes some reported in vitro activity values.
| Compound | Target/Virus | Assay Type | Activity Value (e.g., IC₅₀, EC₅₀) | Reference |
| This compound | SARS-CoV Helicase | ATPase assay | 0.5-3 µM | mims.comwikipedia.orgpharmakb.comresearchgate.netresearchgate.netmdpi.comresearchgate.net |
| Iodothis compound | SARS-CoV Helicase | ATPase assay | 0.5-3 µM | mims.comwikipedia.orgpharmakb.comresearchgate.netresearchgate.netmdpi.comresearchgate.net |
| Vanillinthis compound | SARS-CoV Helicase | ATPase assay | 0.5-3 µM | mims.comwikipedia.orgpharmakb.comresearchgate.netresearchgate.netmdpi.comresearchgate.net |
| Euthis compound | SARS-CoV Helicase | ATPase assay | 0.5-3 µM | mims.comwikipedia.orgpharmakb.comresearchgate.netresearchgate.netmdpi.comresearchgate.net |
| This compound | SARS-CoV | Cell culture | < 10 µM (EC₅₀) | wikipedia.orgpharmakb.comresearchgate.net |
| Amantadine | SARS-CoV-2 (WA/01) | Cell culture | 120–130 µM (IC₅₀) | nih.gov |
| Rimantadine | SARS-CoV-2 (WA/01) | Cell culture | 30–40 µM (IC₅₀) | nih.gov |
| Tromantadine | SARS-CoV-2 (WA/01) | Cell culture | 60–100 µM (IC₅₀) | nih.gov |
| Amantadine | SARS-CoV-2 (Omicron) | Cell culture | 106 µM (IC₅₀) | nih.gov |
| Rimantadine | SARS-CoV-2 (Omicron) | Cell culture | 17.8 µM (IC₅₀) | nih.gov |
This comparative analysis underscores that while this compound and other adamantanes share the core adamantane structure, variations in their conjugated moieties (like the pyridoxal group in this compound) and other structural modifications lead to differences in their antiviral targets and spectrum of activity. The SAR of this compound derivatives specifically highlights the importance of the pyridoxal portion and its steric environment for potent inhibition of SARS-CoV helicase.
Computational and Theoretical Chemistry of Bananin
Molecular Modeling and Docking Studies
Molecular modeling and docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand, such as Bananin, within the binding site of a target protein. These studies help to elucidate the initial interactions and potential binding modes.
Prediction of Binding Modes with Target Proteins (e.g., SARS-CoV helicase)
Molecular docking studies have been performed to simulate the interaction of this compound with SARS-CoV helicase (nsp13), a key enzyme for viral replication. Using software like AutoDock, flexible docking processes have been employed to analyze the binding modes of this compound with both wild-type and mutated forms of the SARS-CoV helicase. nih.govnih.gov These simulations have focused on identifying potential binding sites and how mutations in the protein might affect this compound binding.
One notable finding from docking simulations is the predicted interaction of this compound with a hydrophilic surface pocket near the S259 residue of SARS-CoV helicase. nih.gov This pocket, formed by specific backbone atoms and side chains, was found to have a reduced volume in a this compound-resistant SARS-CoV variant carrying an S259/L mutation. nih.gov This suggests that this pocket could be a this compound binding site, and the mutation weakens the interaction by reducing the available space and potentially altering hydrogen bond formation. nih.gov
Docking studies have also identified different potential binding sites for this compound on SARS-CoV-2 helicase (nsp13), including a site located at the Rec1A domain. nih.gov
Ligand-Protein Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions)
Analysis of the interactions between this compound and target proteins in molecular docking and simulation studies reveals the types of forces stabilizing the complex. These interactions typically include hydrogen bonding, hydrophobic interactions, van der Waals forces, pi-alkyl, pi-sigma, and cation-pi interactions.
In the context of SARS-CoV helicase, the potential binding to a hydrophilic pocket near S259 suggests the involvement of hydrogen bonding interactions with residues in this region. nih.gov The S/L mutation at position 259 in resistant variants is thought to weaken intermolecular interactions, potentially by reducing the number of possible hydrogen bond formations. nih.gov
Interaction diagrams generated from computational studies for this compound in complex with SARS-CoV-2 nsp13 illustrate various interaction types, including van der Waals interactions (light green), hydrogen bonding (dark green), pi-alkyl contacts (light violet), pi-sigma interactions (dark violet), and cation-pi interactions (orange).
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations extend static docking studies by providing insights into the time-dependent behavior of molecular systems. These simulations allow researchers to explore the flexibility of both the ligand and the protein and how they interact dynamically in a simulated environment, often including solvent molecules. nih.gov
MD simulations are used to refine the binding poses predicted by docking and to explore the structural coordination and dynamics associated with protein-ligand complexes. nih.gov For this compound in complex with SARS-CoV-2 nsp13, atomistic MD simulations with explicit water have been carried out to refine binding positions and analyze the dynamic interactions. nih.gov
Conformational Dynamics of this compound-Target Complexes
MD simulations provide valuable information about the conformational changes that occur in both this compound and the target protein upon binding. Analyzing the dynamics helps to understand how the ligand influences the protein's structure and flexibility.
Studies involving MD simulations of this compound-SARS-CoV-2 nsp13 complexes have explored the structural coordination and dynamics of the helicase in the presence of this compound. nih.gov These simulations can reveal how this compound binding affects the mobility of different protein regions, including motifs involved in ATP and RNA binding. nih.gov For instance, this compound has been shown to induce a small reduction in mobility at the Walker A motif, located at the ATP/ADP binding site, despite binding to a distal region. Analysis of shear strain and beta-factor can highlight the regions of the protein assembly most perturbed by ligand binding.
Allosteric Modulation and Induced Fit Mechanisms
The binding of a ligand can influence protein activity not only by directly blocking an active site but also through allosteric modulation, where binding at one site affects the conformation and activity of a distant site. Induced fit describes the conformational changes in a protein that occur upon ligand binding, leading to a more optimal interaction.
Molecular dynamics simulations can provide further evidence for allosteric effects by showing how this compound binding to a distal site triggers changes in the dynamics and conformation of the active site or other functional regions of the protein. nih.gov While the computed binding free energy for this compound has sometimes underestimated its inhibitory power, potentially due to limitations in force fields or the possibility of other molecular targets, the observed influence on protein dynamics is consistent with an allosteric mechanism.
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods that use the principles of quantum mechanics to study the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometries, energies, charge distributions, and reactivity.
In the context of computational studies involving this compound, quantum chemical calculations have been utilized for tasks such as parameterizing the molecule for use in docking simulations. nih.gov These calculations provide essential parameters describing the atomic charges and other properties necessary for accurate molecular mechanics calculations used in docking and dynamics simulations. nih.gov While specific detailed findings of quantum chemical calculations solely focused on this compound's intrinsic properties beyond parameterization are less extensively reported in the provided sources, quantum chemical methods are a fundamental component of comprehensive computational chemistry workflows used in drug discovery and understanding molecular behavior.
Electronic Structure Properties (e.g., Mulliken Charges, NBO)
The electronic structure of a molecule dictates its reactivity and interactions. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are commonly used to understand the distribution of electron density and the nature of chemical bonds.
Mulliken charges are derived from Mulliken population analysis, a method for estimating partial atomic charges from computational chemistry calculations. wikipedia.org This analysis partitions electron density among atoms in a molecule based on the coefficients of atomic orbitals in molecular orbitals and overlap integrals between atomic orbitals. libretexts.orgq-chem.com While conceptually simple, Mulliken charges are known to be highly dependent on the chosen basis set and can sometimes produce unphysical results. wikipedia.orgq-chem.comuni-muenchen.de Despite these limitations, they are routinely used in various computational studies, including Quantitative Structure-Activity Relationship (QSAR) procedures. wikipedia.org
Natural Bond Orbital (NBO) analysis offers a more robust approach to analyzing electron distribution and bonding. uni-muenchen.dejoaquinbarroso.com NBO analysis transforms the input atomic orbital basis set into a set of localized orbitals that correspond to the chemist's intuitive picture of bonds, lone pairs, and core electrons. uni-muenchen.de This method is less sensitive to basis set variations compared to Mulliken analysis and provides a localized depiction of electron density. joaquinbarroso.com NBO analysis can reveal details about hybridization, bond types, and electron delocalization through donor-acceptor interactions. uni-muenchen.de Studies on various compounds have utilized NBO analysis to explain electronic transitions and charge transfers. researchgate.netresearchgate.net While specific data on Mulliken charges or NBO analysis for this compound were not extensively detailed in the search results, these methods are standard tools in computational chemistry for characterizing the electronic structure of molecules like this compound and its derivatives.
Nuclear Quadrupole Coupling Constants (NQCC) for Structural Insights
Nuclear Quadrupole Coupling Constants (NQCC) provide valuable information about the electric field gradient at the nucleus of an atom with a nuclear spin greater than 1/2. uni-tuebingen.de This electric field gradient is influenced by the local electronic environment and molecular structure. uni-tuebingen.de NQCC values can thus offer insights into the bonding, symmetry, and electron distribution around quadrupolar nuclei within a molecule. umich.eduaps.org
Calculations of NQCC have been used in theoretical studies to understand the electronic structure and bonding in various compounds. For instance, NQCC calculations were employed to compare the oxygen charge density in herbacetin (B192088) derivatives, relating changes in NQCC values to the presence of different functional groups and their potential impact on biological activity. researchgate.net While direct NQCC data for this compound were not found, computational determination of NQCC for relevant nuclei within the this compound structure (such as nitrogen or oxygen, depending on the specific isotope and its nuclear spin) could provide detailed information about the electronic environment and contribute to a more complete understanding of its structure and properties.
Spectroscopic Data Prediction (e.g., NMR, IR)
Predicting spectroscopic data computationally is a crucial aspect of theoretical chemistry, aiding in the identification and characterization of molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two fundamental techniques for structural elucidation, and computational methods can predict their corresponding spectra.
Computational prediction of NMR spectra, particularly ¹H and ¹³C NMR chemical shifts, is widely used to complement experimental data and assist in structure verification. nmrdb.orgncssm.edu Algorithms, including machine learning models, have been developed and trained on large datasets to accurately predict NMR chemical shifts based on molecular structure. ncssm.edu These predictive models can be particularly useful for novel compounds or when experimental data is challenging to obtain. nmrdb.org
Similarly, computational methods can predict the Infrared (IR) absorption spectra of molecules by calculating vibrational frequencies. digitellinc.com These predictions help in assigning experimental IR bands to specific molecular vibrations and understanding the functional groups present. researchgate.net Studies have utilized computational approaches to interpret and compare IR spectra of related compounds. researchgate.net While experimental NMR and IR data for this compound and its derivatives have been reported in the literature for structural confirmation nih.govresearchgate.netresearchgate.net, computational prediction of these spectra could further support structural assignments and provide a theoretical basis for observed spectroscopic features.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches leverage computational methods to analyze the relationship between the chemical structure of compounds and their biological activity or properties. These fields are instrumental in drug discovery and lead optimization.
This compound and its derivatives have been investigated for their antiviral activities, particularly as inhibitors of SARS coronavirus helicase. nih.govresearchgate.netnih.gov This makes them relevant candidates for QSAR and cheminformatics studies aimed at identifying key structural features responsible for their activity and discovering more potent analogues.
Development of Predictive Models for Analogues
QSAR involves developing mathematical models that correlate structural descriptors of molecules with their observed biological activity. wikipedia.org These models can then be used to predict the activity of new, untested compounds, guiding the synthesis and screening of potential drug candidates. For this compound, predictive models could be developed based on a series of this compound analogues with known inhibitory activity against viral targets like helicase.
Virtual Screening Applications
Virtual screening is a cheminformatics technique that uses computational methods to search large databases of chemical compounds for potential drug candidates based on their predicted properties or their ability to bind to a specific biological target. frontiersin.orgnih.govresearchgate.net This approach can significantly reduce the time and cost associated with experimental screening.
Structure-based virtual screening methods, such as molecular docking, predict the binding affinity and orientation of small molecules within the binding site of a target protein. nih.govresearchgate.netmdpi.com For this compound, virtual screening could involve docking databases of compounds to the active site or allosteric sites of viral helicase or other relevant viral proteins. frontiersin.orgresearchgate.netmdpi.comresearchgate.net This can help identify novel scaffolds or existing compounds that are predicted to bind strongly to the target, potentially exhibiting similar or improved inhibitory activity compared to this compound.
Ligand-based virtual screening approaches, on the other hand, rely on the similarity between known active compounds (like this compound) and molecules in a database. tandfonline.com Compounds that are structurally or physicochemically similar to this compound are prioritized for further investigation. Cheminformatics tools and databases are essential for performing virtual screening, enabling the rapid evaluation of millions of compounds. tandfonline.comfrontiersin.orgnih.gov Studies have utilized virtual screening to identify potential inhibitors of SARS-CoV-2 proteins, including helicase, and have highlighted this compound and its derivatives as known inhibitors that can serve as a starting point for such screens. frontiersin.orgnih.govresearchgate.netmdpi.comresearchgate.net
Methodological Considerations and Experimental Techniques in Bananin Research
In Vitro Enzymatic Assay Development and Optimization
In vitro enzymatic assays are fundamental to identifying and characterizing the inhibitory activity of compounds against specific viral enzymes. For Bananin research, a key target has been the SARS-CoV helicase, an enzyme essential for viral replication due to its role in unwinding nucleic acids. nih.govscienceopen.com Assays have been developed and optimized to measure the inhibition of both the ATPase and helicase activities of this enzyme. nih.gov
Colorimetric assays have been utilized for measuring ATPase activity, offering a convenient and rapid method. nih.gov Fluorimetric assays, specifically FRET-based (Förster Resonance Energy Transfer) assays, have been employed to assess helicase activity. nih.gov These methods avoid the use of radioactive isotopes, which are common in traditional helicase assays, thus offering advantages in terms of safety and ease of use. nih.gov
Studies have shown that this compound and several of its derivatives, including iodothis compound (B12414095), vanillinthis compound (B12422419), and euthis compound (B12423074), are effective inhibitors of the SARS-CoV helicase's ATPase activity. nih.govscienceopen.comresearchgate.net The inhibitory concentrations (IC50 values) for these compounds against ATPase activity were found to be in the low micromolar range. nih.govscienceopen.comresearchgate.net A similar inhibitory trend, although at slightly higher concentrations, was observed for helicase activity. nih.govresearchgate.net
Table 1: Inhibitory Activity of this compound Derivatives on SARS-CoV Helicase Enzymatic Activities
| Compound | ATPase IC₅₀ (µM) | Helicase IC₅₀ (µM) |
| This compound | 2.3 nih.govscienceopen.comresearchgate.net | 3.0 scienceopen.com |
| Iodothis compound | 0.54 nih.gov | Data not explicitly provided in search results for helicase IC50 |
| Vanillinthis compound | 0.68 nih.gov | Data not explicitly provided in search results for helicase IC50 |
| Euthis compound | 2.8 nih.gov | Data not explicitly provided in search results for helicase IC50 |
| Ansathis compound | Little if any inhibition nih.gov | Little if any inhibition nih.gov |
| Adeninothis compound (B12417451) | Little if any inhibition nih.gov | Little if any inhibition nih.gov |
This compound was found to act as a noncompetitive inhibitor with respect to both ATP and nucleic acid, suggesting it binds to a site on the helicase distinct from the ATP and nucleic acid binding sites. nih.gov
High-throughput screening (HTS) approaches are valuable for rapidly assessing large libraries of compounds for inhibitory activity against a target enzyme. The enzymatic assays developed for SARS-CoV helicase activity, particularly the colorimetric ATPase assay and the FRET-based helicase assay, are adaptable for HTS platforms. nih.gov This adaptability allows for the efficient screening of compound libraries to identify potential inhibitors of viral helicases. HTS has been utilized in the search for potent inhibitors of SARS-CoV enzymes, including the main proteinase, and the methodologies developed for this compound research can contribute to such screening efforts. researchgate.net HTS platforms enable the rapid identification of hit compounds by measuring enzymatic activity in a large number of samples simultaneously. plos.orgmdpi.com
Cell Culture Model Systems for Antiviral Evaluation
Cell culture model systems are essential for evaluating the antiviral efficacy of compounds in a more biologically relevant context. These systems allow researchers to assess a compound's ability to inhibit viral replication within living cells. For this compound, cell culture studies have been conducted using SARS-CoV and susceptible cell lines to determine its effectiveness in preventing viral infection and replication. nih.govresearchgate.net
This compound has demonstrated significant anti-SARS-CoV activity in cell culture. nih.govresearchgate.net Studies have shown that this compound inhibits viral replication at concentrations significantly lower than those that cause toxicity to the host cells. nih.govresearchgate.net
The selection of appropriate viral strains and cell lines is critical for reliable antiviral evaluation in cell culture. In the case of this compound research against SARS-CoV, the GZ50 strain of SARS-CoV has been utilized. nih.gov The fetal rhesus monkey kidney cell line, FRhK-4, has been employed as the host cell line for culturing SARS-CoV. nih.gov This cell line is considered fully permissive for the replication of the GZ50 strain of SARS-CoV. nih.gov Maintaining these viral strains and cell lines under appropriate cell culture conditions is crucial to ensure consistent and reproducible experimental results. This typically involves using suitable growth media, controlled incubation environments, and regular monitoring for cell health and viral infection.
Various methodologies are used to assess viral replication in cell culture and evaluate the antiviral activity of compounds. In this compound research, the half maximal effective concentration (EC50), which is the concentration of a compound that inhibits viral replication by 50%, has been a key metric. nih.govresearchgate.net The tissue culture infectious dose 50% (TCID50) protocol is a standard method used to quantify infectious viral titers in cell culture supernatants. nih.gov This involves serially diluting the cell culture supernatant and infecting fresh cells to determine the dilution at which 50% of the cell cultures are infected. nih.gov
Real-time quantitative PCR (RT-qPCR) is another technique used to monitor viral replication by measuring the quantity of viral RNA over time. nih.govplos.org This method can provide insights into the kinetics of viral inhibition by a compound. By comparing viral RNA levels in the presence and absence of this compound, researchers can assess its impact on viral replication processes. nih.gov Experiments involving the addition of this compound at different time points relative to viral infection have helped to determine that this compound inhibits a process occurring after viral entry into the cell. nih.gov
Selection and Maintenance of Viral Strains and Cell Lines
Techniques for Probing Ligand-Protein Interactions
Understanding how this compound interacts with its target protein, the SARS-CoV helicase, is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives. Techniques for probing ligand-protein interactions provide detailed information about binding sites, binding affinity, and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces). plos.orgresearchgate.netnih.gov
Structural analysis of the SARS-CoV helicase and docking simulations have been employed to investigate the interaction between this compound and the enzyme. nih.gov These studies suggest that this compound binds to a hydrophilic surface pocket on the helicase, distinct from the active sites for ATP and nucleic acid binding. nih.gov Molecular dynamics simulations can further refine the understanding of protein-ligand complexes and clarify probable mechanisms of action. mdpi.com
Mutagenesis studies are powerful techniques used to validate the importance of specific amino acid residues in a protein for ligand binding or enzymatic activity. By introducing mutations at specific sites in the viral helicase, researchers can assess the impact of these changes on this compound's inhibitory activity. nih.govnih.gov
Biophysical Assays (e.g., Fluorescence Resonance Energy Transfer - FRET)
Biophysical assays play a crucial role in characterizing the interaction between this compound and its biological targets, such as viral enzymes. Fluorescence Resonance Energy Transfer (FRET) is a prominent example of a biophysical technique that has been utilized in this compound research. FRET-based fluorescent assays are employed to measure the inhibition of helicase activities. frontiersin.orgresearchgate.nettandfonline.comnih.gov
Studies investigating the effect of this compound and its derivatives on the SARS Coronavirus (SCV) helicase have utilized FRET assays to assess the unwinding activity of the enzyme. frontiersin.orgresearchgate.netnih.gov Helicases are essential for viral replication as they unwind double-stranded nucleic acids using energy derived from nucleoside triphosphate (NTP) hydrolysis. frontiersin.org Inhibition of this unwinding activity can disrupt the viral life cycle.
In FRET-based helicase assays, a labeled nucleic acid substrate is typically used. The unwinding of this substrate by the helicase leads to a change in fluorescence signal, which can be monitored. The presence of an inhibitor like this compound affects the helicase's ability to unwind the substrate, resulting in a different fluorescence profile compared to the uninhibited reaction. frontiersin.orgresearchgate.netnih.gov
For example, studies reported IC₅₀ values for the inhibition of SARS-CoV helicase activity by this compound using a FRET-based assay. researchgate.nettandfonline.comnih.gov These values indicate the concentration of this compound required to inhibit 50% of the helicase's unwinding activity under specific experimental conditions.
Table 1: Inhibitory Activity of this compound and Derivatives on SARS-CoV Helicase Activities
| Compound | ATPase IC₅₀ (µM) | Helicase Activity (FRET) Inhibition Trend |
| This compound | 2.3 researchgate.netnih.gov | Effective inhibition researchgate.netnih.gov |
| Iodothis compound | 0.54 nih.gov | Strongest inhibition researchgate.netnih.gov |
| Vanillinthis compound | 0.68 nih.gov | Strong inhibition researchgate.netnih.gov |
| Euthis compound | 2.8 nih.gov | Similar inhibition to this compound nih.gov |
| Ansathis compound | Barely inhibit researchgate.net | Minimal inhibition researchgate.net |
| Adeninothis compound | Barely inhibit researchgate.net | Minimal inhibition researchgate.net |
Note: IC₅₀ values for FRET-based helicase activity were reported to be slightly higher but followed similar trends as ATPase inhibition. researchgate.netnih.gov
These biophysical assays provide direct evidence of this compound's ability to interfere with the enzymatic function of viral helicases, contributing to the understanding of its antiviral mechanism.
Computational Methodologies
Computational methodologies have become indispensable tools in the study of chemical compounds like this compound, complementing experimental approaches by providing insights at the molecular level and aiding in the identification and characterization of potential interactions. As discussed in the context of this compound research, various computational techniques have been employed, including computational analysis, molecular docking, and in silico studies. researchgate.netmdpi.comansfoundation.orguchicago.edu
Computational analysis has been used to screen and evaluate the properties of this compound and other natural compounds as potential inhibitors of viral proteins, such as the SARS-CoV-2 Nonstructural protein 13 (NSP13), which functions as a helicase. ansfoundation.orguchicago.edu These analyses often involve applying criteria like Lipinski's rule of five and assessing ADME (absorption, distribution, metabolism, and excretion) properties to predict the drug-likeness and pharmacokinetic profile of the compound. ansfoundation.org
Molecular docking studies are a core computational technique used to predict the binding affinity and orientation of a small molecule (like this compound) with a target protein (like a viral helicase). researchgate.netansfoundation.orguchicago.edu By simulating the interaction between the compound and the protein's active site or other binding pockets, docking studies can estimate the strength of the interaction (often expressed as binding affinity or docking score) and identify key residues involved in binding. ansfoundation.org
In silico approaches, encompassing a range of computational simulations and modeling techniques, have been utilized to study how this compound might disrupt the function of target proteins. ansfoundation.orguchicago.edu For instance, computational simulations have been used to examine how this compound and other compounds interact with the NSP13 protein of SARS-CoV-2, aiming to understand how these interactions might disrupt the protein's network and inhibit its function. uchicago.edu
Detailed research findings from computational studies suggest that this compound shows promising effects against SARS-CoV-2 NSP13 protein. ansfoundation.org Docking studies have indicated a favorable binding affinity, suggesting a strong interaction between this compound and its target. ansfoundation.org This stronger affinity is hypothesized to lead to enhanced biological activity and therapeutic efficacy. ansfoundation.org The formation of hydrogen bonds between this compound and residues in the binding site of NSP13 has also been highlighted in computational analyses. ansfoundation.org
Computational methodologies thus provide valuable predictions and mechanistic insights into the potential activity of this compound, guiding experimental design and contributing to the understanding of its interactions with viral targets before or in parallel with in vitro and in vivo studies.
Future Directions and Research Gaps in Bananin Studies
Elucidating Unexplored Antiviral Spectrum Against Other RNA Viruses
While Bananin has shown activity against SARS coronavirus by inhibiting its helicase, its effects on other RNA viruses remain largely unexplored. thebiogrid.orgnih.govnih.govresearchgate.netfrontiersin.org Investigating this compound's inhibitory potential against viruses from various RNA families is a critical future direction. This would involve in vitro and in vivo studies to determine efficacy and identify potential molecular targets within these viruses.
Hepatitis C Virus (Flaviviridae)
Hepatitis C Virus (HCV), a member of the Flaviviridae family, is a significant global health concern. frontiersin.org While substantial progress has been made in HCV treatment with the advent of direct-acting antivirals, gaps in the care continuum persist, and the development of pan-genotypic and more accessible treatments remains an area of research. frontiersin.orgnih.govglobalhep.orgmdpi.commdpi.com Theoretical considerations suggest that this compound may have the potential to inhibit the replication of various RNA viruses, including Hepatitis C virus. researchgate.net Future studies are needed to specifically evaluate the effect of this compound on HCV replication and identify potential targets within the virus, such as its RNA polymerase or helicase, which are essential for its life cycle.
Influenza Virus (Orthomyxoviridae)
Influenza viruses, belonging to the Orthomyxoviridae family, cause recurrent epidemics and pose a pandemic threat. isirv.orgnih.govumich.educanada.ca Despite the availability of vaccines and some antiviral medications, there is a continuous need for new antivirals with different mechanisms of action, particularly against resistant strains. nih.gov Research gaps exist in understanding the behavior and zoonotic potential of influenza viruses and in developing more effective antivirals. isirv.orgnih.govumich.educanada.ca The potential for this compound to exhibit activity against influenza virus, possibly by targeting viral enzymes like the RNA-dependent RNA polymerase or other essential replication machinery, warrants investigation. researchgate.net
Filoviridae (Ebola and Marburg Virus)
Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), cause severe and often fatal hemorrhagic fevers. nih.govnih.govresearchgate.net These viruses are classified as high-priority pathogens, and despite increasing frequency of outbreaks, numerous scientific gaps exist in critical areas, including the development of medical countermeasures. nih.govnih.govwho.int The mechanisms of virus persistence and ecology also require further understanding. who.int Given the urgent need for therapeutics against filoviruses, exploring the potential inhibitory effects of this compound on their replication cycle, which involves a viral RNA-dependent RNA polymerase and other unique viral proteins, is a crucial research direction. researchgate.netresearchgate.net
Paramyxoviridae (Nipah and Hendra Virus)
Nipah virus (NiV) and Hendra virus (HeV) are highly pathogenic zoonotic paramyxoviruses that cause severe disease in humans and livestock. researchgate.netmdpi.comnih.govbu.edu These viruses, belonging to the Henipavirus genus within the Paramyxoviridae family, have high case fatality rates and pose a significant public health challenge with no approved vaccines or curative treatments for human use currently available. researchgate.netmdpi.combu.edu Research is highly warranted to develop antivirals against henipaviruses. researchgate.net Investigating this compound's potential to inhibit key paramyxoviral processes, such as fusion, entry, or replication mediated by their RNA-dependent RNA polymerase, represents an important research gap to address. researchgate.netnih.gov
Bunyaviridae (Hantaan Virus)
The Bunyaviridae family includes viruses like Hantaan virus (HTNV), which causes hemorrhagic fever with renal syndrome. ictv.globalnih.govnih.gov Bunyaviruses have segmented RNA genomes and replicate in the cytoplasm. ictv.global While progress has been made in identifying and classifying hantaviruses, research continues to expand our understanding of this family. nih.gov The potential for this compound to interfere with the replication or assembly of Hantaan virus or other bunyaviruses, possibly by targeting their unique viral proteins or replication strategies, is an unexplored area requiring dedicated research. researchgate.netictv.globalnih.gov
Arenaviridae (Lassa Virus)
Arenaviruses, such as Lassa virus (LASV), are responsible for severe viral hemorrhagic fevers in humans. nih.govnih.govresearchprotocols.orgeuropa.eu Lassa fever is endemic in parts of West Africa, and despite its impact, numerous gaps exist in scientific knowledge regarding arenaviruses, including their replication, immunosuppression, and the development of medical countermeasures. nih.govnih.gov Lassa virus has a bi-segmented ambisense RNA genome. researchprotocols.orgeuropa.eu Exploring the activity of this compound against Lassa virus and other arenaviruses, focusing on potential inhibition of their unique replication cycle or viral proteins, is a critical research gap given the need for effective treatments. researchgate.netnih.govnih.gov
Picornaviridae (Poliovirus, Hepatitis A Virus, Coxsackievirus, Echovirus, Rhinovirus)
While this compound and related adamantane (B196018) derivatives have demonstrated activity against certain picornaviruses, a significant research gap exists in comprehensively evaluating their efficacy and mechanism of action across the entire Picornaviridae family. Future research needs to systematically investigate the activity spectrum of this compound and its derivatives against a broader range of serotypes and strains of Poliovirus, Hepatitis A Virus, various Coxsackieviruses (including groups A and B), Echoviruses, and Rhinoviruses. Understanding the variations in susceptibility among different picornaviruses and identifying potential resistance mechanisms within this diverse family are crucial future directions. Furthermore, research is needed to explore the potential for this compound to address emerging or drug-resistant strains of these viruses.
Deeper Investigation into Allosteric Inhibition Mechanisms
This compound is understood to exert its antiviral effect by binding to a hydrophobic pocket within the viral capsid protein VP1, acting as an allosteric inhibitor that stabilizes the capsid and prevents uncoating. However, a deeper, more granular understanding of the allosteric inhibition mechanism is required. Future research should focus on detailed kinetic and thermodynamic studies of this compound binding to VP1 from different picornaviruses. Advanced structural techniques, such as high-resolution cryo-EM or X-ray crystallography of VP1-Bananin complexes from various picornaviruses, are needed to elucidate the precise binding poses and the resulting conformational changes that lead to inhibition. Investigating the dynamic aspects of this interaction using techniques like molecular dynamics simulations will provide further insights into the allosteric effects and guide the design of more potent inhibitors.
Exploration of Novel Synthetic Routes and Derivatization Beyond Existing Structures
Current research on this compound and related compounds has often focused on modifications of known scaffolds like pirodavir (B1678457) or disoxaril. A critical future direction is the exploration of novel synthetic routes to access a wider chemical space of this compound derivatives. This involves developing innovative synthetic methodologies to introduce diverse substituents onto the adamantane cage, the phenyl ring, and the guanidine (B92328) moiety, as well as exploring alternative linker strategies or core structures that retain or enhance the desired antiviral activity. Moving beyond simple structural variations to fundamentally new chemical architectures based on the this compound pharmacophore is essential for overcoming limitations such as viral resistance and improving pharmacokinetic properties.
Development of Advanced Computational Models for Predictive Design
Computational methods have played a role in studying picornavirus inhibitors, but there is a significant gap in the development and application of advanced computational models specifically for this compound and its potential derivatives. Future research should focus on creating sophisticated in silico models capable of accurately predicting the binding affinity of this compound derivatives to VP1 proteins from different picornaviruses, considering viral sequence variations. Developing predictive models for potential resistance mutations, pharmacokinetic properties, and even toxicity profiles based on structural features of this compound derivatives would significantly accelerate the rational design and prioritization of novel compounds for synthesis and testing. Integration of machine learning and artificial intelligence approaches into these models represents a key future direction.
Investigating Potential Synergistic Effects with Other Antiviral Agents
Monotherapy with capsid inhibitors like this compound can lead to the rapid development of viral resistance. Investigating potential synergistic effects of this compound or its derivatives in combination with other classes of antiviral agents represents a crucial future research direction. Studies are needed to evaluate combinations of this compound with inhibitors targeting different stages of the picornavirus life cycle, such as RNA-dependent RNA polymerase inhibitors or protease inhibitors. Identifying synergistic combinations could allow for lower dosages, reduced toxicity, and a higher barrier to resistance development, potentially leading to more effective treatment strategies for picornavirus infections.
Addressing Challenges in Chemical Stability for Long-Term Studies
The chemical stability of this compound and its derivatives is a practical consideration that requires dedicated research for long-term studies and potential development. Future research needs to systematically assess the stability of this compound under various conditions, including different pH levels, temperatures, and in the presence of biological matrices. Identifying potential degradation pathways is essential. Addressing any observed instability challenges through formulation strategies or targeted structural modifications will be necessary to ensure the integrity and reproducibility of results in long-term research studies and to assess its viability for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
